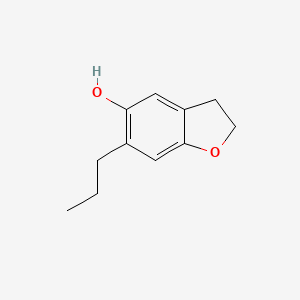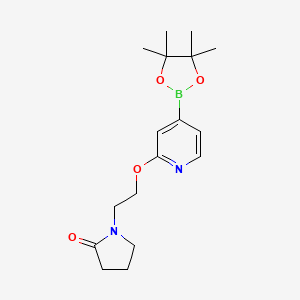
1-(2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethyl]pyrrolidin-2-one is a complex organic compound that features a pyridine ring substituted with a dioxaborolane group and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethyl]pyrrolidin-2-one typically involves multiple steps. One common method includes the following steps:
Formation of the pyridine derivative: The starting material, 2-bromopyridine, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and potassium acetate to form the boronate ester.
Coupling reaction: The boronate ester is then coupled with 2-(2-bromoethyl)pyrrolidin-2-one using a Suzuki-Miyaura cross-coupling reaction, which involves a palladium catalyst and a base such as potassium carbonate.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the pyrrolidinone moiety.
Substitution: The dioxaborolane group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various aryl or alkyl groups.
Scientific Research Applications
1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of probes for biological imaging and as a ligand in biochemical assays.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethyl]pyrrolidin-2-one involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The pyridine ring and pyrrolidinone moiety can also interact with biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound features a pyrazole ring instead of a pyridine ring.
1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure but with a methoxyethyl group and a pyrazole ring.
tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate: Contains a phenyl ring and a sulfonyl group.
Uniqueness
1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethyl]pyrrolidin-2-one is unique due to its combination of a pyridine ring, a dioxaborolane group, and a pyrrolidinone moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis and drug discovery.
Properties
Molecular Formula |
C17H25BN2O4 |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H25BN2O4/c1-16(2)17(3,4)24-18(23-16)13-7-8-19-14(12-13)22-11-10-20-9-5-6-15(20)21/h7-8,12H,5-6,9-11H2,1-4H3 |
InChI Key |
UPLDLWJCYQRYPB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCN3CCCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


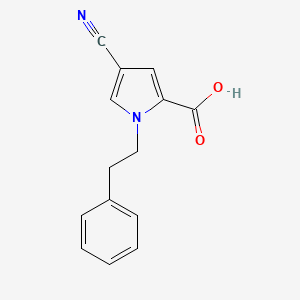


![3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine](/img/structure/B13882472.png)

![5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B13882476.png)
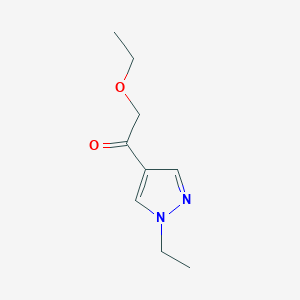
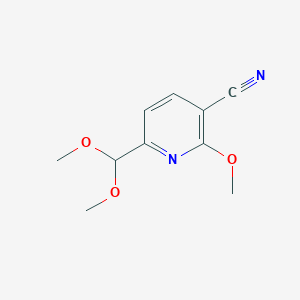
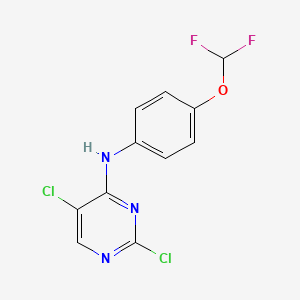
![N-methyl-3-[[4-[3-(4-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]benzamide](/img/structure/B13882496.png)
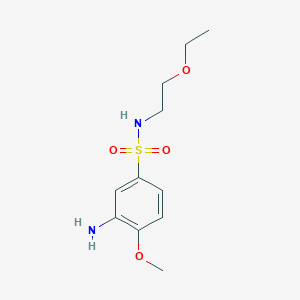

![4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine](/img/structure/B13882500.png)
